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Compound of Interest

Compound Name: 5-Bromo-2-fluorobenzoic acid

Cat. No.: B127030 Get Quote

An In-depth Technical Guide to 5-Bromo-2-
fluorobenzoic Acid
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-
fluorobenzoic acid, a pivotal intermediate in the fields of pharmaceutical and agrochemical

research. The document details its chemical structure, physicochemical properties, synthesis

protocols, and significant applications, with a focus on its utility in palladium-catalyzed cross-

coupling reactions. All quantitative data is presented in structured tables, and key experimental

procedures are described in detail. Visual diagrams generated using Graphviz are provided to

illustrate the chemical structure and reaction workflows, adhering to specified formatting

guidelines for clarity and technical accuracy. This guide is intended for researchers, scientists,

and professionals involved in drug development and synthetic organic chemistry.

Chemical Identity and Structure
5-Bromo-2-fluorobenzoic acid is an aromatic carboxylic acid characterized by bromine and

fluorine substituents on the benzene ring. These halogens significantly influence the molecule's

electronic properties, making it a versatile building block in organic synthesis.

IUPAC Name: 5-bromo-2-fluorobenzoic acid[1]

CAS Number: 146328-85-0[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b127030?utm_src=pdf-interest
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_5_Cyclopropyl_2_fluorobenzoic_acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₇H₄BrFO₂[1]

Synonyms: 2-Fluoro-5-bromobenzoic acid, Benzoic acid, 5-bromo-2-fluoro-[1]

Caption: 2D structure of 5-Bromo-2-fluorobenzoic acid.

Physicochemical Properties
The physical and chemical properties of 5-Bromo-2-fluorobenzoic acid are summarized in

the table below. These properties are critical for its handling, storage, and application in various

chemical reactions.

Property Value Reference

Molecular Weight 219.01 g/mol [1][2]

Appearance
White to light yellow or light

orange powder/crystal
[3]

Melting Point 141-145 °C [4]

Boiling Point 296.5 °C (Predicted)

Density 1.789 g/cm³ (Predicted)

Water Solubility Slightly soluble in water

SMILES C1=CC(=C(C=C1Br)C(=O)O)F [1]

InChIKey
PEXAZYDITWXYNJ-

UHFFFAOYSA-N
[1]

Synthesis of 5-Bromo-2-fluorobenzoic Acid
The compound is typically synthesized via electrophilic bromination of 2-fluorobenzoic acid.

The fluorine atom at the ortho position and the carboxylic acid group (a meta-director) guide

the incoming bromine to the 5-position of the aromatic ring.

This protocol outlines a standard laboratory procedure for the synthesis of 5-Bromo-2-
fluorobenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_5_Cyclopropyl_2_fluorobenzoic_acid.pdf
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://www.sigmaaldrich.com/HK/zh/product/aldrich/636452
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2-Fluorobenzoic acid

N-bromosuccinimide (NBS)

Dichloromethane (DCM)

Deionized Water

Tetrahydrofuran (THF) for HPLC analysis

Equipment:

1000 mL reaction flask

Magnetic stirrer

Cooling bath

Filtration apparatus (e.g., Büchner funnel)

Drying oven

High-Performance Liquid Chromatography (HPLC) system

Procedure:

In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.

Cool the solution to 20°C.

Slowly add 48.8 g of N-bromosuccinimide (NBS) in portions, ensuring the temperature is

maintained between 20-25°C.

After the addition is complete, stir the mixture at 20-25°C for 16 hours.

Monitor the reaction's progress using HPLC. If the reaction is incomplete, an additional 2.5 g

of NBS can be added, with continued stirring.
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Once the reaction is complete, add 160 g of water to the flask and stir for 1 hour.

Cool the mixture to 0-5°C and maintain this temperature for 1 hour to facilitate product

precipitation.

Collect the solid product by filtration and wash it with dichloromethane and water.

Dry the wet product in an oven at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid as a

white solid.

Dissolve 2-Fluorobenzoic Acid
in Dichloromethane Cool to 20°C Add N-Bromosuccinimide (NBS)

at 20-25°C
Stir at 20-25°C

for 16 hours Monitor via HPLC Add Water and Stir Cool to 0-5°C Filter and Wash Product Dry at 60-65°C Obtain 5-Bromo-2-fluorobenzoic Acid

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 5-Bromo-2-fluorobenzoic acid.

Applications in Drug Development and Organic
Synthesis
5-Bromo-2-fluorobenzoic acid is a key building block in the synthesis of complex organic

molecules. Its utility stems from the presence of three distinct functional handles: the carboxylic

acid, the bromine atom, and the fluorine atom. The bromine atom is particularly useful as it

readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck,

and Sonogashira reactions.[5] These reactions are fundamental in modern medicinal chemistry

for creating carbon-carbon bonds, enabling the construction of intricate molecular frameworks

found in many therapeutic agents, including anti-inflammatory and anti-cancer drugs.[3]

The following protocol details the use of 5-Bromo-2-fluorobenzoic acid as a substrate in a

Suzuki-Miyaura cross-coupling reaction to synthesize 5-Cyclopropyl-2-fluorobenzoic acid, a

valuable intermediate for pharmaceutical development.

Materials:

5-Bromo-2-fluorobenzoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body-img
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.researchgate.net/publication/389567753_Palladium-Catalyzed_Sonogashira_Cross-Couplings_of_HeteroAryl_Fluorosulfates
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potassium cyclopropyltrifluoroborate

Cesium carbonate (Cs₂CO₃)

Palladium(II) acetate (Pd(OAc)₂)

Phosphine ligand (e.g., SPhos, XPhos)

Toluene

Water

1M Hydrochloric acid (HCl)

Diethyl ether

Anhydrous magnesium sulfate

Equipment:

Schlenk flask

Magnetic stirrer with heating

Inert gas supply (Argon or Nitrogen)

Separatory funnel

Rotary evaporator

Procedure:

To a Schlenk flask, add 5-Bromo-2-fluorobenzoic acid (1.0 mmol), potassium

cyclopropyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).

Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen phosphine

ligand (0.03 mmol, 3 mol%).
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Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times

to ensure an inert atmosphere.

Add toluene and water to the flask in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water).

Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor reaction

completion by TLC or LC-MS.

After completion, cool the mixture to room temperature.

Dilute the mixture with water and transfer it to a separatory funnel.

Acidify the aqueous layer with 1M HCl to a pH of approximately 2.

Extract the product into diethyl ether (3 x 20 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

the solvent using a rotary evaporator to yield the crude product.

The crude product can be further purified by column chromatography or recrystallization.
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Reaction Setup

Reaction

Workup and Purification

Combine Reactants:
- 5-Bromo-2-fluorobenzoic acid

- Boron reagent
- Base (Cs₂CO₃)

Add Pd(OAc)₂ and Ligand

Evacuate and Purge
with Inert Gas (3x)

Add Toluene/Water

Heat to 100°C and Stir
for 12-24 hours

Monitor by TLC/LC-MS

Cool to Room Temperature

Dilute and Acidify with HCl

Extract with Diethyl Ether

Dry and Concentrate

Purify via Chromatography
or Recrystallization

Click to download full resolution via product page

Caption: Workflow for Suzuki-Miyaura coupling using 5-Bromo-2-fluorobenzoic acid.
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Spectroscopic and Safety Information
Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The IR spectrum of 5-Bromo-2-fluorobenzoic acid would show

characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300

cm⁻¹), the C=O carbonyl stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and C-Br

stretch (~500-600 cm⁻¹). Aromatic C-H and C=C stretches would also be present. Full ATR-

IR spectra are available in public databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would display signals in the aromatic region (7.0-8.5

ppm) corresponding to the three protons on the benzene ring. The coupling patterns would

be complex due to splitting from both the adjacent protons and the fluorine atom. A broad

singlet for the acidic proton of the carboxyl group would also be visible at a downfield shift

(>10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the

carboxyl carbon (~165-170 ppm) and six for the aromatic carbons, with their chemical

shifts influenced by the attached halogen substituents.

Safety Information: 5-Bromo-2-fluorobenzoic acid should be handled with appropriate safety

precautions in a laboratory setting.

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[1]

Precautionary Statements: P264, P270, P301+P316, P305+P351+P338.[1]

Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields,

face shields, and gloves when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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